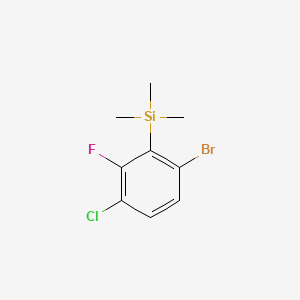
(6-Bromo-3-chloro-2-fluorophenyl)trimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Bromo-3-chloro-2-fluorophenyl)trimethylsilane is an organosilicon compound with the molecular formula C9H11BrClFSi It is characterized by the presence of bromine, chlorine, and fluorine atoms on a phenyl ring, which is further bonded to a trimethylsilane group
Métodos De Preparación
The synthesis of (6-Bromo-3-chloro-2-fluorophenyl)trimethylsilane typically involves the halogenation of a phenyl ring followed by the introduction of the trimethylsilane group. One common method involves the following steps:
Halogenation: The phenyl ring is first brominated, chlorinated, and fluorinated using appropriate halogenating agents such as bromine, chlorine, and fluorine gas or their respective compounds.
Silylation: The halogenated phenyl compound is then reacted with trimethylsilyl chloride in the presence of a base such as triethylamine to introduce the trimethylsilane group.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Análisis De Reacciones Químicas
(6-Bromo-3-chloro-2-fluorophenyl)trimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction: The phenyl ring can undergo oxidation or reduction reactions, although these are less common due to the presence of the trimethylsilane group.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
(6-Bromo-3-chloro-2-fluorophenyl)trimethylsilane has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Medicinal Chemistry: Researchers explore its potential as a precursor for bioactive compounds, which may have therapeutic applications.
Mecanismo De Acción
The mechanism of action of (6-Bromo-3-chloro-2-fluorophenyl)trimethylsilane in chemical reactions involves the activation of the phenyl ring through the electron-withdrawing effects of the halogen atoms. This activation facilitates nucleophilic substitution and coupling reactions. The trimethylsilane group can also stabilize reaction intermediates, enhancing the overall reactivity of the compound.
Comparación Con Compuestos Similares
Similar compounds to (6-Bromo-3-chloro-2-fluorophenyl)trimethylsilane include:
(3-Bromo-6-chloro-2-fluorophenyl)trimethylsilane: Differing in the position of the halogen atoms on the phenyl ring.
(6-Bromo-3-chloro-2-fluorophenyl)methanol: Where the trimethylsilane group is replaced with a hydroxyl group.
(3-Bromo-2,5,6-trifluorophenol): Featuring multiple fluorine atoms and a hydroxyl group instead of the trimethylsilane group.
The uniqueness of this compound lies in its specific halogenation pattern and the presence of the trimethylsilane group, which imparts distinct reactivity and stability compared to its analogs.
Propiedades
Fórmula molecular |
C9H11BrClFSi |
|---|---|
Peso molecular |
281.62 g/mol |
Nombre IUPAC |
(6-bromo-3-chloro-2-fluorophenyl)-trimethylsilane |
InChI |
InChI=1S/C9H11BrClFSi/c1-13(2,3)9-6(10)4-5-7(11)8(9)12/h4-5H,1-3H3 |
Clave InChI |
BDPVGYOYIKUFSQ-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C1=C(C=CC(=C1F)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


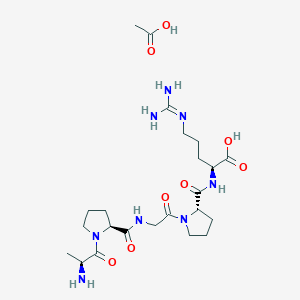
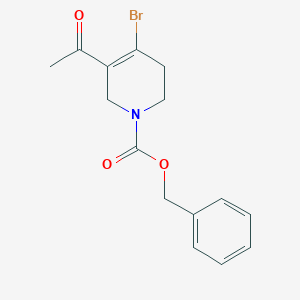
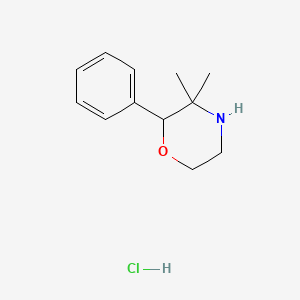
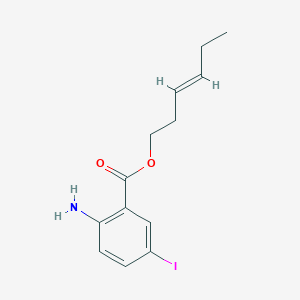
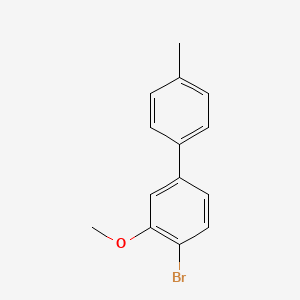
![7-[[(2S)-1-[[(2S)-1-[4-[[(6S)-7-anilino-7-oxo-6-[[(2R)-5-oxopyrrolidine-2-carbonyl]amino]heptyl]sulfanylmethyl]anilino]-5-(carbamoylamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-7-oxoheptanoic acid](/img/structure/B14758252.png)
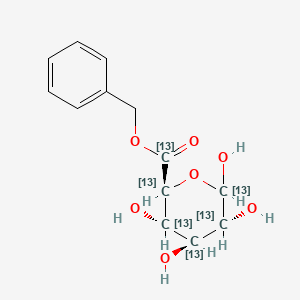
![furo[3,2-e][1]benzofuran](/img/structure/B14758274.png)
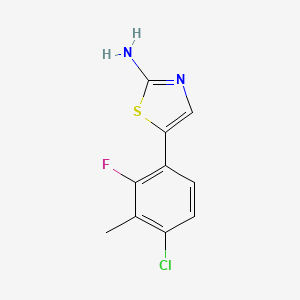
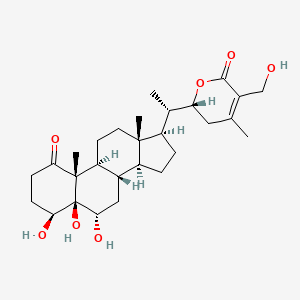

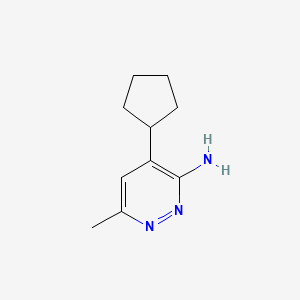
![(4Z)-4-{3-[(3-methylbenzyl)oxy]benzylidene}-1-phenylpyrazolidine-3,5-dione](/img/structure/B14758310.png)
![Thieno[3,2-b]quinoline](/img/structure/B14758317.png)
